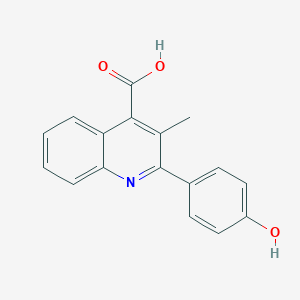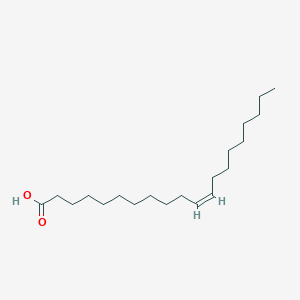
顺式-11-二十碳烯酸
概述
描述
科学研究应用
二十碳烯酸在科学研究中有着广泛的应用:
生化分析
Biochemical Properties
cis-11-Eicosenoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been associated with lung function and airway inflammation in pediatric asthma, indicating its interaction with inflammatory pathways .
Cellular Effects
cis-11-Eicosenoic acid influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have significant associations with FEV1, FVC, FEV1/FVC, PEF, FEF25–75% and FeNO in the overweight/obese group, adjusting for age and sex .
准备方法
合成路线和反应条件
二十碳烯酸可以通过各种化学反应合成。 一种常见的方法是将油酸臭氧化,然后进行还原处理,得到二十碳烯酸 . 臭氧化过程涉及使用臭氧裂解油酸中的双键,形成臭氧化物。 然后将这些臭氧化物还原以生成二十碳烯酸 .
工业生产方法
二十碳烯酸的工业生产通常涉及从霍霍巴油等天然来源中提取和纯化。 将油进行皂化处理,即用碱处理以形成皂和甘油。 然后分离和纯化脂肪酸以获得二十碳烯酸 .
化学反应分析
反应类型
二十碳烯酸经历各种化学反应,包括:
常见试剂和条件
形成的主要产物
作用机制
相似化合物的比较
二十碳烯酸类似于其他单不饱和脂肪酸,例如:
油酸: 存在于橄榄油中,它在第 9 位有一个双键.
神经酸: 存在于种子油中,它在第 15 位有一个双键.
独特性
二十碳烯酸的独特性在于其双键的特定位置,这赋予了它独特的物理和化学性质。 它存在于霍霍巴油中,以及它在护肤品和化妆品中的应用,也使其与其他脂肪酸区别开来 .
属性
IUPAC Name |
(Z)-icos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970949 | |
| Record name | 11-cis-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5561-99-9 | |
| Record name | cis-11-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Eicosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gondoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11-cis-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GONDOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-11-eicosenoic acid?
A1: Cis-11-eicosenoic acid has the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.
Q2: How is cis-11-eicosenoic acid characterized spectroscopically?
A2: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly used to identify and quantify cis-11-eicosenoic acid in various samples. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can be employed to determine the position of the double bond and acyl chain positions in triglycerides containing cis-11-eicosenoic acid. []
Q3: Is cis-11-eicosenoic acid stable under different storage conditions?
A3: While specific studies on the stability of pure cis-11-eicosenoic acid under various conditions are limited in the provided research, it is known that unsaturated fatty acids, in general, are susceptible to oxidation. [, ] Factors like temperature, light exposure, and the presence of antioxidants can influence stability.
Q4: Are there specific applications where the stability of cis-11-eicosenoic acid is crucial?
A4: The stability of cis-11-eicosenoic acid is essential in applications like food preservation and the formulation of cosmetics and pharmaceuticals. [, , ] Degradation due to oxidation can lead to undesirable changes in product quality, such as rancidity in oils or reduced efficacy in formulations.
Q5: What is the significance of cis-11-eicosenoic acid in natural rubber latex?
A5: Research suggests that lipids, including cis-11-eicosenoic acid, present in natural rubber latex contribute to its mechanical stability. The hydrolysis of long-chain fatty acids like cis-11-eicosenoic acid during storage is believed to enhance the mechanical stability time of the latex. []
Q6: How does cis-11-eicosenoic acid contribute to the properties of certain seed oils?
A6: Cis-11-eicosenoic acid, along with other fatty acids, contributes to the physicochemical properties of seed oils, influencing characteristics like viscosity, melting point, and oxidative stability. [, ] These properties determine the suitability of the oil for various applications, including edible oil production, biodiesel feedstock, and cosmetic formulations.
Q7: What is known about the antibacterial properties of cis-11-eicosenoic acid?
A7: While cis-11-eicosenoic acid itself has not been extensively studied for its antibacterial properties, research suggests that certain unsaturated fatty acids, particularly those found in the seed oil of Prunus japonica, including linoleic acid (which is structurally similar to cis-11-eicosenoic acid), exhibit anti-acne and antimicrobial properties. []
Q8: How is the content of cis-11-eicosenoic acid determined in various samples?
A8: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely employed technique to identify and quantify cis-11-eicosenoic acid in samples like seed oils, latex, and biological tissues. [, , , , , , , , , , , , , , , ] The fatty acid composition is typically analyzed after converting them to their corresponding methyl esters (FAMEs) for enhanced volatility during GC analysis. [, , , , , , , , , , , , , , , ]
Q9: Are there any specific considerations for the analytical method validation of cis-11-eicosenoic acid?
A9: Validation of analytical methods for cis-11-eicosenoic acid analysis should adhere to established guidelines for accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, ensuring reliable and reproducible results. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
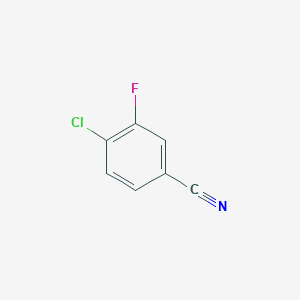
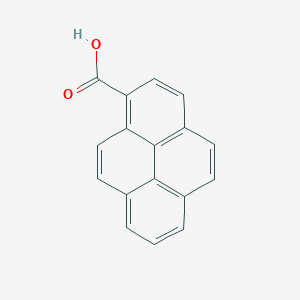
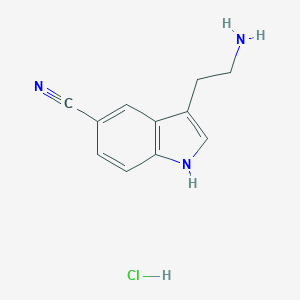
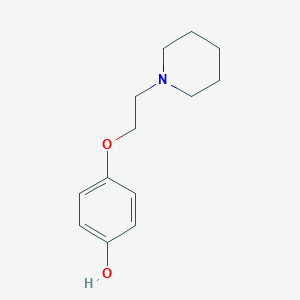

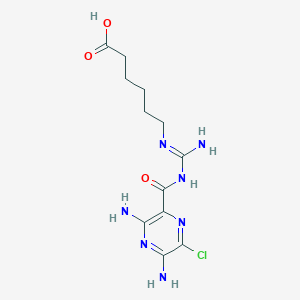
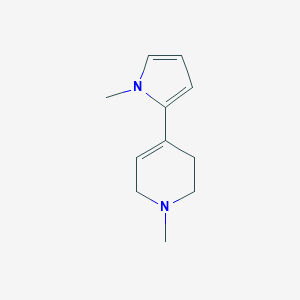
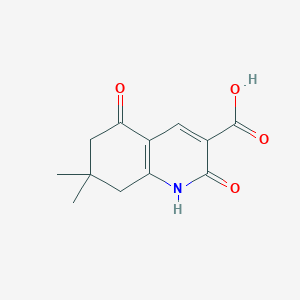
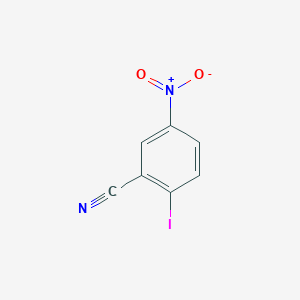
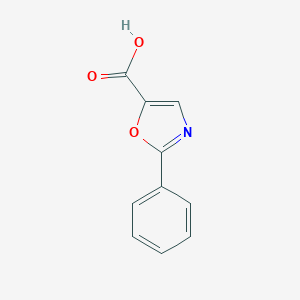
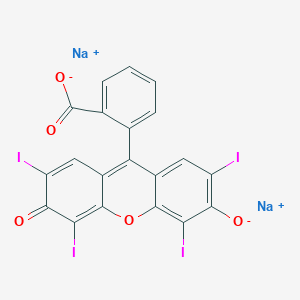
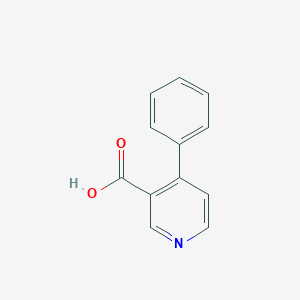
![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)
